

# ABTL-0812's safety profile compared to traditional chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ABTL-0812 |           |
| Cat. No.:            | B1662738  | Get Quote |

# ABTL-0812: A Favorable Safety Profile in Cancer Therapy

A novel anti-cancer agent, **ABTL-0812**, demonstrates a significantly improved safety and tolerability profile compared to traditional chemotherapeutics, both as a monotherapy and in combination regimens. Clinical trial data indicates that **ABTL-0812** primarily induces mild to moderate gastrointestinal side effects, a stark contrast to the severe and often debilitating toxicities associated with conventional chemotherapy.

ABTL-0812 is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.[1] Its unique mechanism of action, which involves the upregulation of Tribbles homolog 3 (TRIB3) and the induction of endoplasmic reticulum (ER) stress, leads to the inhibition of the Akt/mTORC1 signaling pathway, ultimately resulting in cancer cell death.[2] [3] This targeted approach appears to spare healthy cells, leading to a more favorable safety profile.[4]

### **Superior Safety Profile in Clinical Trials**

A first-in-human Phase I/Ib clinical trial (NCT02201823) of **ABTL-0812** as a single agent in patients with advanced solid tumors revealed an excellent safety and tolerability profile.[5][6] The most commonly reported drug-related adverse events were mild to moderate (Grade 1-2) gastrointestinal issues.[5] Notably, a maximum tolerated dose was not reached, indicating the drug's low toxicity.[5]



When used in combination with traditional chemotherapeutic agents like paclitaxel and carboplatin in the ENDOLUNG Phase 1/2 study, **ABTL-0812** did not increase the known toxicities of the chemotherapy regimen.[1] This suggests that **ABTL-0812** can be effectively combined with standard-of-care treatments without exacerbating their side effects.

### **Comparison of Adverse Events**

The following table summarizes the adverse events observed in clinical trials for **ABTL-0812** in combination with paclitaxel and carboplatin, and for the paclitaxel and carboplatin combination alone. Data for **ABTL-0812** as a monotherapy is qualitative, highlighting its mild gastrointestinal side effects.



| Adverse Event         | ABTL-0812 + Paclitaxel/Carbopla tin (ENDOLUNG Trial)[7][8]   | Paclitaxel + Carboplatin[9][10] [11] | ABTL-0812<br>Monotherapy<br>(Phase I Trial)[5] |
|-----------------------|--------------------------------------------------------------|--------------------------------------|------------------------------------------------|
| Hematological         |                                                              |                                      |                                                |
| Neutropenia           | 52.9% (All Grades)                                           | Grade 3/4: 37.1% -<br>48%            | Not reported as a significant adverse event.   |
| Anemia                | 37.3% (All Grades)                                           | Grade 3: 5.2% - 9.5%                 | Not reported as a significant adverse event.   |
| Thrombocytopenia      | 19.6% (All Grades)                                           | Grade 3/4: 2.8% -<br>9.6%            | Not reported as a significant adverse event.   |
| Leukopenia            | Not specifically reported                                    | Grade 3/4: 8.6% -<br>12.6%           | Not reported as a significant adverse event.   |
| Febrile Neutropenia   | One case of Grade 3                                          | 4.8% - 14%                           | Not reported.                                  |
| Non-Hematological     |                                                              |                                      |                                                |
| Nausea                | 66.7% (All Grades)                                           | Grade 3: ~7%                         | Most common, Grade 1-2.                        |
| Asthenia (Fatigue)    | 66.7% (All Grades)                                           | Grade 3/4: ~2%                       | Reported, but severity not specified.          |
| Diarrhea              | 54.9% (All Grades)                                           | Grade 3/4: 1.6%                      | Reported, Grade 1-2.                           |
| Vomiting              | 54.9% (All Grades)                                           | Grade 3: 3.2%                        | Reported, Grade 1-2.                           |
| Peripheral Neuropathy | Not specifically reported as a major AE for the combination. | Up to 47% (sensory)                  | Not reported as a significant adverse event.   |



| Alopecia (Hair Loss) | Not specifically reported as a major AE for the combination. | Universal      | Not reported. |
|----------------------|--------------------------------------------------------------|----------------|---------------|
| Myalgia/Arthralgia   | Not specifically reported as a major AE for the combination. | Grade 3/4: ~4% | Not reported. |

Note: The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[12][13][14][15][16] Grade 1 is mild, Grade 2 is moderate, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 is death.

## **Experimental Protocols**Preclinical Safety and Toxicity Assessment

A standard experimental workflow for evaluating the safety and toxicity of a new anti-cancer drug like **ABTL-0812** in preclinical studies typically follows the OECD Guidelines for the Testing of Chemicals, specifically Guideline 407 for repeated dose 28-day oral toxicity studies in rodents.[17][18][19][20][21]

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over 28 days.

#### Methodology:

- Animal Model: Typically rats, with both male and female animals.
- Dose Groups: A control group receiving the vehicle and at least three dose groups receiving varying levels of the test substance.
- Administration: The test substance is administered daily by oral gavage.
- Observations:



- Clinical Signs: Daily monitoring for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
- Body Weight: Recorded weekly.
- Food/Water Consumption: Measured weekly.
- Ophthalmological Examination: Performed prior to the study and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.
- o Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
- Histopathology: Tissues from all organ systems are preserved for microscopic examination.

# Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of **ABTL-0812** and a typical experimental workflow for preclinical safety assessment.



Click to download full resolution via product page

Caption: ABTL-0812's dual mechanism of action leading to cancer cell death.





Click to download full resolution via product page

Caption: A typical workflow for preclinical drug safety assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagymediated cancer cell death, in glioblastoma models [frontiersin.org]
- 2. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 4. asociacion-nen.org [asociacion-nen.org]
- 5. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABTL0812 Ability Pharma [abilitypharma.com]
- 7. ENDOLUNG trial. A phase 1/2 study of the Akt/mTOR inhibitor and autophagy inducer Ibrilatazar (ABTL0812) in combination with paclitaxel/carboplatin in patients with advanced/recurrent endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENDOLUNG trial. A phase 1/2 study of the Akt/mTOR inhibitor and autophagy inducer Ibrilatazar (ABTL0812) in combination with paclitaxel/carboplatin in patients with advanced/recurrent endometrial cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse affects of paclitaxel and carboplatin combination chemotherapy in epithelial gynecologic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. eortc.be [eortc.be]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. dovepress.com [dovepress.com]
- 16. Common Terminology Criteria for Adverse Events Wikipedia [en.wikipedia.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Repeated dose toxicity The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. ecetoc.org [ecetoc.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- To cite this document: BenchChem. [ABTL-0812's safety profile compared to traditional chemotherapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662738#abtl-0812-s-safety-profile-compared-totraditional-chemotherapeutics]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com